

# An In-depth Technical Guide to the Initial Toxicity Profile of Lasalocid

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## Compound of Interest

Compound Name: *Lasalocid*  
CAS No.: *67047-14-7*  
Cat. No.: *B10765891*

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the foundational toxicity studies conducted on **Lasalocid**, a polyether ionophore antibiotic. It consolidates key quantitative data, details common experimental methodologies, and illustrates the underlying mechanisms and workflows through standardized diagrams.

## Executive Summary

**Lasalocid**, a compound produced by *Streptomyces lasaliensis*, functions as a potent coccidiostat by acting as an ionophore, a molecule that facilitates the transport of ions across lipid membranes.[1] While effective against target protozoa, this mechanism is also the root of its toxicity in non-target species.[2][3] Initial studies have established a toxicity profile characterized by significant interspecies variation, with horses being particularly sensitive.[4][5] The primary mechanism of toxicity involves the disruption of cellular ionic homeostasis, leading to mitochondrial dysfunction, oxidative stress, and cell death, with cardiac and skeletal muscle being primary targets.[5][6][7] Genotoxicity and carcinogenicity studies have generally been negative.[8][9] This guide synthesizes the critical data from these initial assessments.

## Quantitative Toxicity Data

The acute toxicity of **Lasalocid** varies considerably among species. The following tables summarize the key quantitative metrics derived from initial toxicological evaluations.

**Table 2.1: Acute Lethal Dose (LD50) Values for Lasalocid**

Species	Route of Administration	LD50 (mg/kg body weight)	Reference(s)
Mice	Oral	146 - 150	[2][4][8]
	Intraperitoneal	68	[4]
	Subcutaneous	140	[4]
Rats (Adult)	Oral	100 - 122	[2][4][8]
	Intraperitoneal	26.5	[4]
Rats (Neonatal)	Oral	33	[4]
Rabbits	Oral	40	[4]
Chickens	Oral	71.5	[2]
Cattle	Oral	50	[2][10]
Horses	Oral	21.5 (Value disputed)	[2][6][11][12]

Note: The LD50 for horses is based on limited data and may be lower in practice.[13]

**Table 2.2: No-Observed-Adverse-Effect Level (NOAEL) and Acceptable Daily Intake (ADI)**

Study Type	Species	NOAEL / NOEL (mg/kg body weight/day)	Reference(s)
Chronic Toxicity/Carcinogenicity (130-week)	Rat	0.5	[9]
Developmental Toxicity	Rabbit	0.5	[3][9]
Three-Generation Reproduction	Rat	1.8	[8]
Derived Value	Metric	Value (mg/kg body weight/day)	Reference(s)
Acceptable Daily Intake (ADI) for Humans	ADI	0.005	[3][8][9]

**Table 2.3: In Vitro Cytotoxicity (EC50) Data**

Cell Line	Assay Type	Endpoint	EC50 Value	Reference(s)
Chicken Hepatoma (LMH)	MTT	Cellular Metabolism	Lowest among tested cell lines	[14][15]
Rat Myoblasts (L6)	LDH Release	Membrane Integrity	Lowest for this cell line	[14][15]
HeLa, L929, HUVEC	Resazurin Assay	Cell Viability	>80% viability at $\leq 20 \mu\text{M}$	[16][17]

## Experimental Protocols

The toxicological assessment of **Lasalocid** has employed a range of standardized in vivo and in vitro methodologies.

### In Vivo Acute Oral Toxicity Protocol (Rodent Model)

This protocol aims to determine the median lethal dose (LD50) and observe signs of acute toxicity.

- **Animal Model:** Typically, Sprague-Dawley rats or CD-1 mice are used. Animals are acclimatized for a minimum of 5 days.
- **Dose Administration:** **Lasalocid** is administered as a single oral gavage. A vehicle control group receives the vehicle alone. At least 3-4 dose groups are used with a logarithmic spacing of doses.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, lethargy, anorexia), and body weight changes for up to 14 days post-dosing.[4]
- **Endpoint Analysis:** The primary endpoint is mortality, used to calculate the LD50. A gross necropsy of all animals is performed at the end of the study to identify target organs.

## In Vitro Cytotoxicity Assessment Protocol

This workflow is used to assess the direct toxic effects of **Lasalocid** on cultured cells.

- **Cell Lines:** Common cell lines include rat hepatoma (FaO), chicken hepatoma (LMH), and rat myoblasts (L6), selected to represent potential target tissues.[6][14][18]
- **Cell Plating & Treatment:** Cells are seeded in 96-well plates and allowed to adhere. They are then treated with a range of **Lasalocid** concentrations (e.g., 1-250  $\mu$ M) for a specified period, typically 24 hours.[6][18]
- **Endpoint Assays:**
  - **MTT Assay:** Measures mitochondrial reductase activity, an indicator of cell viability and metabolic activity.
  - **LDH Release Assay:** Quantifies lactate dehydrogenase released from damaged cells into the culture medium, indicating loss of membrane integrity.[6][18]
  - **Coomassie Brilliant Blue (CBB) Assay:** Measures total cellular protein content, reflecting cell number and health.[14]

- Data Analysis: Dose-response curves are generated to calculate the EC50 (the concentration causing 50% of the maximal effect) for each endpoint.

## Developmental and Reproductive Toxicity (DART) Protocol

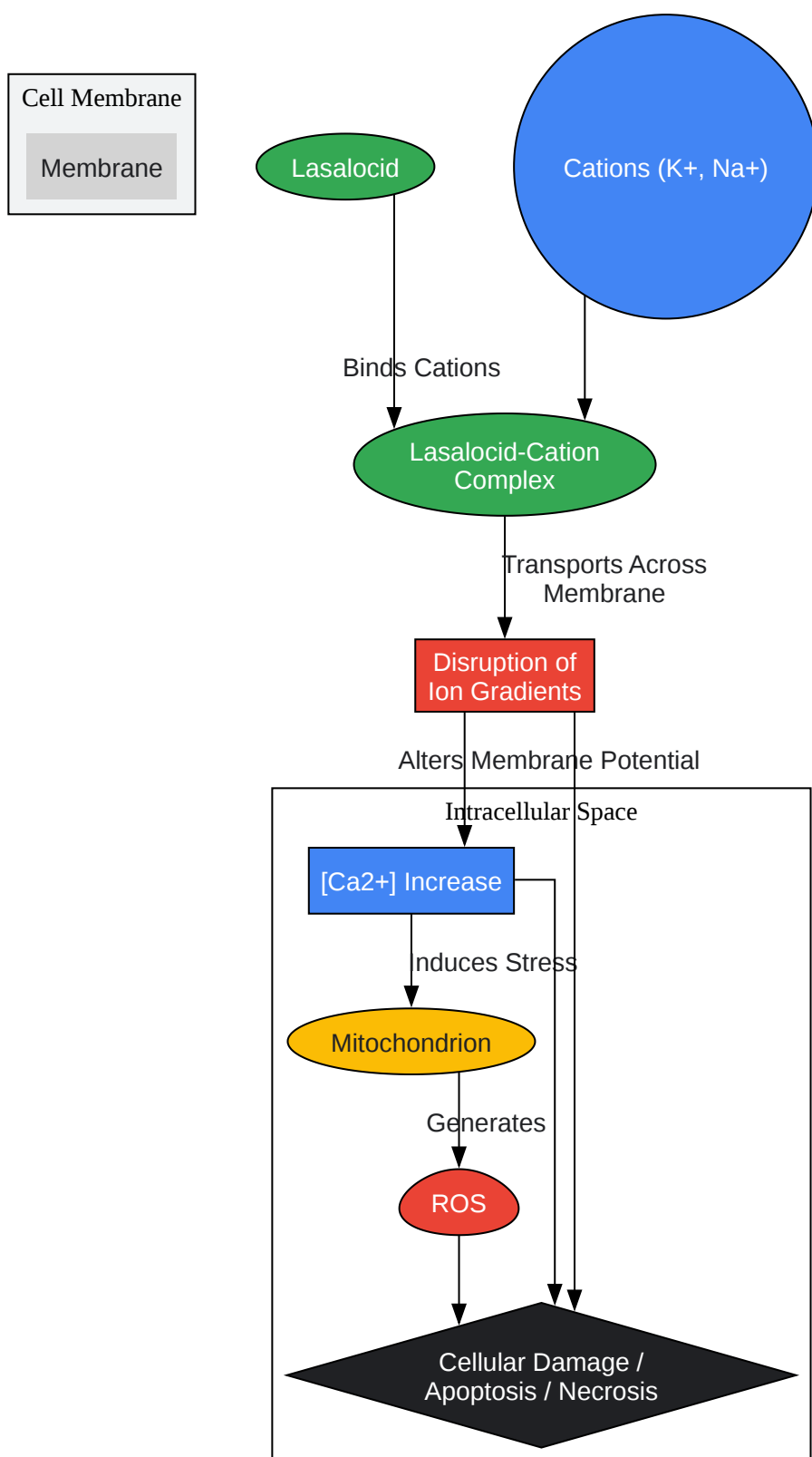
These studies assess the potential for **Lasalocid** to interfere with reproduction and normal development, following guidelines similar to the FDA S5(R3).<sup>[19]</sup>

- Animal Model: Rats are commonly used for multi-generational studies, while rabbits are a standard second species for developmental toxicity.<sup>[3][8][9]</sup>
- Study Design (Developmental Toxicity):
  - Pregnant animals are dosed daily during the period of major organogenesis.
  - Maternal observations include clinical signs, body weight, and food consumption.
  - At term, fetuses are examined for external, visceral, and skeletal malformations.
- Study Design (Reproductive Toxicity):
  - Dosing of the parental (F0) generation begins before mating and continues through gestation and lactation.
  - Endpoints include fertility, gestation length, litter size, and offspring viability and growth.
- Endpoint Analysis: The highest dose that does not produce significant adverse effects on dams or offspring is identified as the NOAEL.<sup>[3][9]</sup>

## Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core toxicological mechanism of **Lasalocid** and standard experimental workflows.

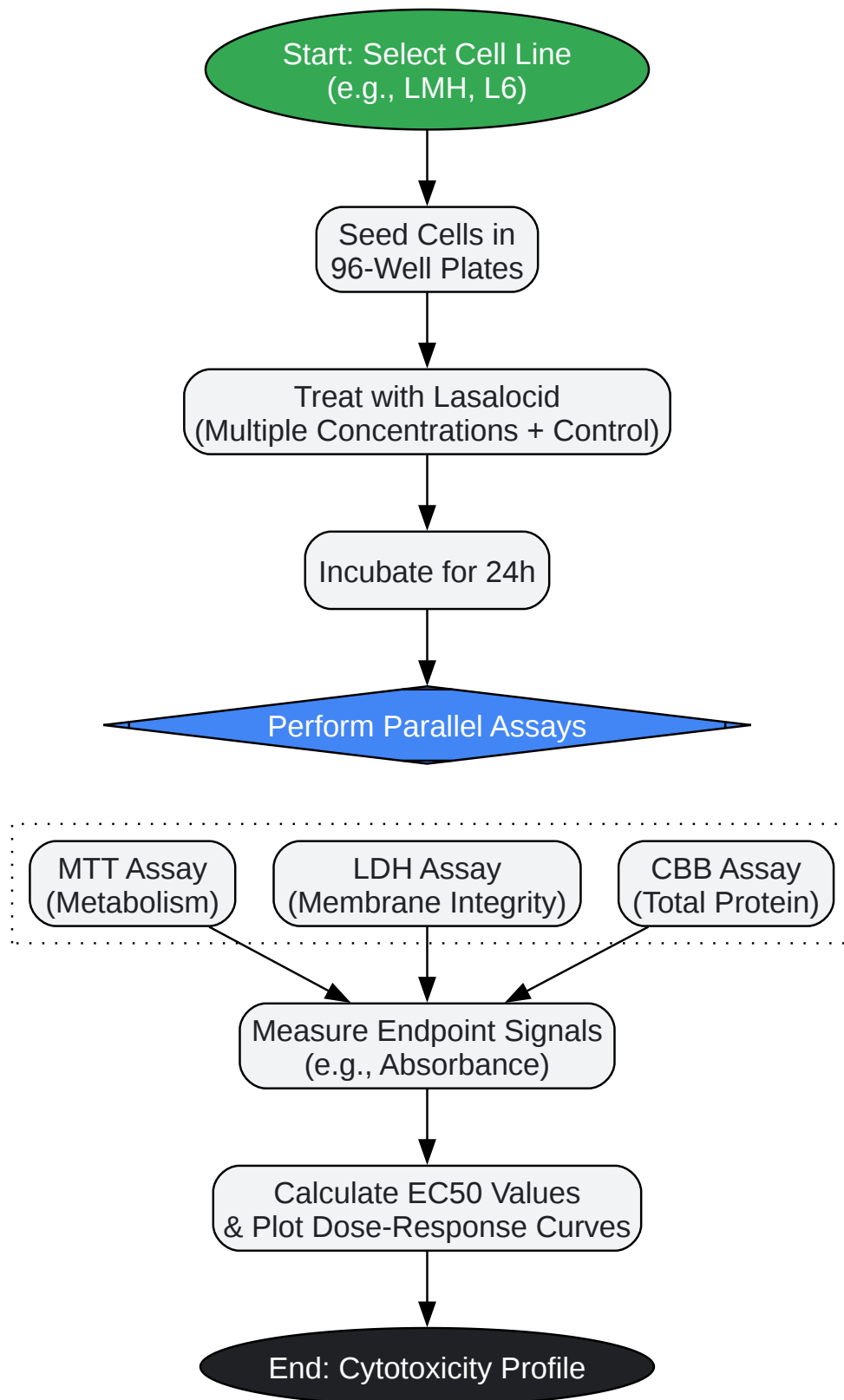
## Mechanism of Ionophore-Mediated Cytotoxicity



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Caption: **Lasalocid** disrupts ion homeostasis leading to cell death.

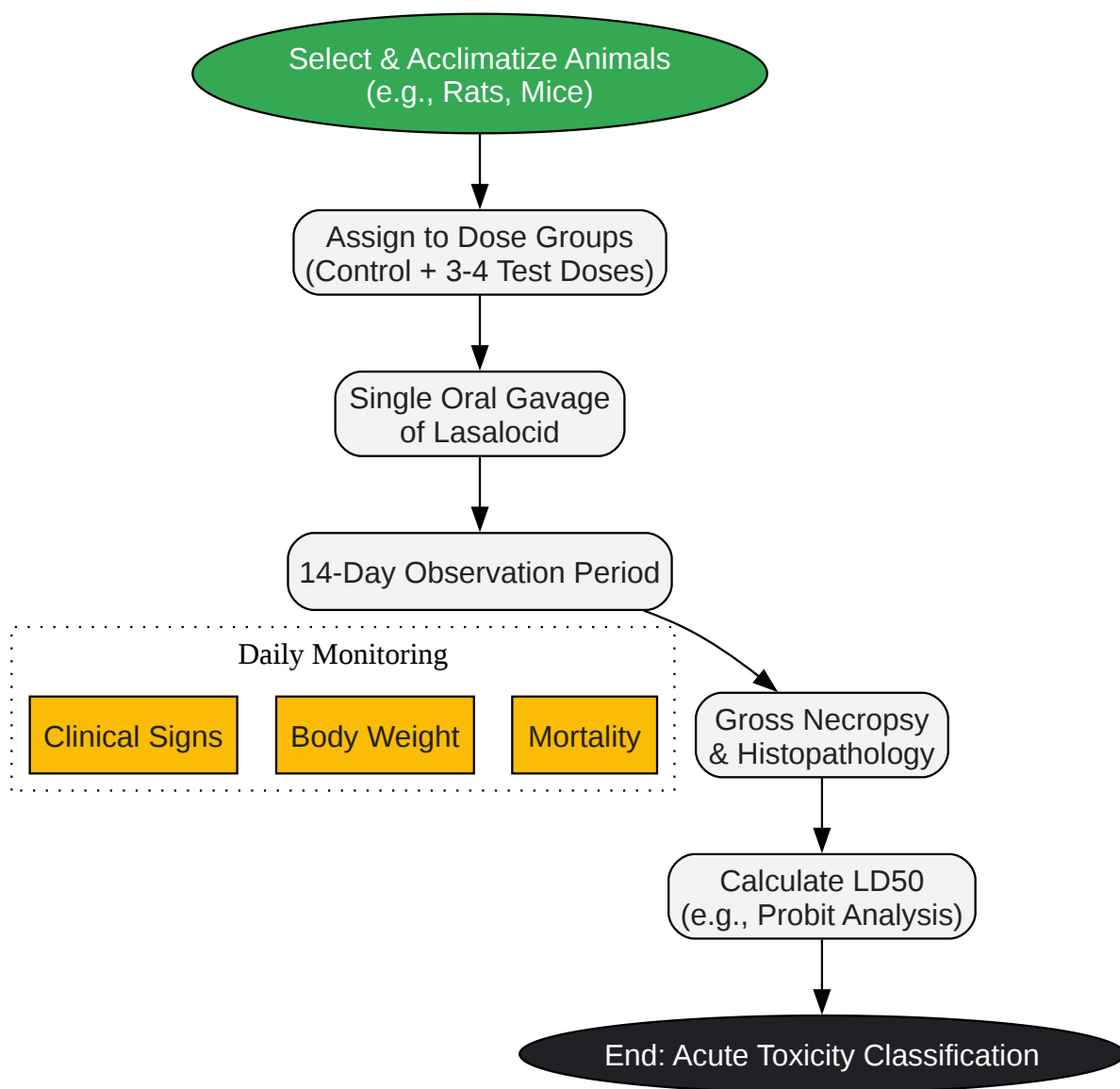
## Workflow for In Vitro Cytotoxicity Assessment



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Caption: Standardized workflow for assessing **Lasalocid** cytotoxicity in vitro.

## Workflow for In Vivo Acute Oral Toxicity Study (LD50)



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Caption: Protocol for determining the acute oral LD50 of **Lasalocid**.

## Genotoxicity and Carcinogenicity

A critical component of any toxicity profile is the assessment of mutagenic and carcinogenic potential.

- Genotoxicity: **Lasalocid** has been evaluated in a battery of genotoxicity tests. Studies in both prokaryotic (e.g., Ames test) and eukaryotic systems, along with various in vitro assays, have consistently returned negative results.[8] This suggests that **Lasalocid** is unlikely to exert its toxic effects through direct interaction with or damage to DNA.[9]
- Carcinogenicity: Long-term bioassays in mice, rats, and dogs have shown no evidence of carcinogenic potential.[8] An observed increase in lymphosarcoma in one mouse study was determined to be within the historical control range and not attributed to **Lasalocid** treatment.[8]

## Conclusion

The initial toxicological profile of **Lasalocid** is well-defined by its mechanism as a carboxylic ionophore. Its toxicity is a direct extension of its pharmacological action, primarily affecting tissues with high metabolic activity and ion flux, such as muscle.[5][6] The quantitative data reveal marked species differences in sensitivity, a crucial consideration for risk assessment.[4] While acute toxicity is a significant concern, especially in sensitive species like horses, comprehensive testing has not indicated a risk of genotoxicity or carcinogenicity.[8][9] These foundational studies provide the basis for establishing safe exposure limits, such as the ADI, and guide the use of **Lasalocid** in veterinary applications.

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